molecular formula C19H24N4O3 B10986591 N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10986591
M. Wt: 356.4 g/mol
InChI Key: OFZNTZUEUGRATH-UHFFFAOYSA-N
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Description

N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a morpholine ring, an ethoxyphenyl group, and a tetrahydrocyclopenta[c]pyrazole core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrocyclopenta[c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocyclopenta[c]pyrazole ring.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the tetrahydrocyclopenta[c]pyrazole intermediate.

    Incorporation of the Morpholine Ring: The morpholine ring is typically added through an etherification reaction, where a morpholine derivative reacts with the ethoxyphenyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring in the ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions allows for the design of derivatives with enhanced biological activity, potentially leading to new treatments for diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility makes it suitable for a wide range of industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-(2-morpholin-4-ylethoxy)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C19H24N4O3/c24-19(18-16-2-1-3-17(16)21-22-18)20-14-4-6-15(7-5-14)26-13-10-23-8-11-25-12-9-23/h4-7H,1-3,8-13H2,(H,20,24)(H,21,22)

InChI Key

OFZNTZUEUGRATH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4

Origin of Product

United States

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